5-amino-N'-hydroxy-1H-pyrazole-4-carboximidamide
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Overview
Description
The compound with the identifier “5-amino-N'-hydroxy-1H-pyrazole-4-carboximidamide” is a chemical entity that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is characterized by its specific molecular structure, which allows it to participate in a variety of chemical reactions and exhibit distinct biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-N'-hydroxy-1H-pyrazole-4-carboximidamide involves a series of chemical reactions that are carefully controlled to ensure the desired product is obtained. The preparation methods typically include:
Initial Reactants: The synthesis begins with the selection of appropriate starting materials, which are chosen based on their reactivity and compatibility with the desired reaction pathway.
Reaction Conditions: The reactions are carried out under specific conditions, such as controlled temperature, pressure, and pH, to optimize the yield and purity of the product.
Catalysts and Reagents: Various catalysts and reagents are used to facilitate the reactions and drive them to completion. These may include acids, bases, solvents, and other chemical agents.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up to meet demand. This involves:
Large-Scale Reactors: The reactions are conducted in large reactors that can handle significant volumes of reactants and products.
Process Optimization: The reaction conditions are optimized to maximize efficiency and minimize waste. This includes the use of advanced monitoring and control systems.
Purification and Isolation: The final product is purified and isolated using techniques such as distillation, crystallization, and chromatography to ensure high purity and quality.
Chemical Reactions Analysis
Types of Reactions
5-amino-N'-hydroxy-1H-pyrazole-4-carboximidamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical and physical properties.
Reduction: Reduction reactions can convert the compound to a lower oxidation state, potentially changing its reactivity and stability.
Substitution: The compound can participate in substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
The reactions involving this compound typically use common reagents such as:
Oxidizing Agents: These include substances like hydrogen peroxide, potassium permanganate, and nitric acid.
Reducing Agents: Common reducing agents include sodium borohydride, lithium aluminum hydride, and hydrogen gas.
Substitution Reagents: These may include halogens, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce lower oxidation state derivatives.
Scientific Research Applications
5-amino-N'-hydroxy-1H-pyrazole-4-carboximidamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent or intermediate in various chemical syntheses and reactions.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or activation.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: this compound is used in the production of materials, chemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 5-amino-N'-hydroxy-1H-pyrazole-4-carboximidamide involves its interaction with specific molecular targets and pathways. This includes:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, altering their activity and function.
Pathways: It may influence various biochemical pathways, leading to changes in cellular processes and functions.
Properties
IUPAC Name |
5-amino-N'-hydroxy-1H-pyrazole-4-carboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N5O/c5-3-2(1-7-8-3)4(6)9-10/h1,10H,(H2,6,9)(H3,5,7,8) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLGYUALHHSMYFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1C(=NO)N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NNC(=C1/C(=N\O)/N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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